N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide
Description
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a pyrazole-methyl moiety. The sulfonamide group (–SO₂NH–) is a critical pharmacophore, often associated with biological activity, while the nitro group at the 3-position of the benzene ring enhances electronic properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-14(9-11-6-7-13-15(11)2)21(19,20)12-5-3-4-10(8-12)16(17)18/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLPHTHBAMDCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150914 | |
| Record name | N-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006993-52-7 | |
| Record name | N-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006993-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.
N-Methylation: The pyrazole ring undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The N-methylated pyrazole is then reacted with 3-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-aminobenzenesulfonamide.
Substitution: Formation of substituted sulfonamides.
Hydrolysis: Formation of the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly as inhibitors of enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between sulfonamides and biological targets, such as proteins and nucleic acids.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Pharmaceuticals: The compound can be explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to the disruption of DNA synthesis and cell division, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations :
- Steric Considerations : The pyrazole-methyl group in the target compound introduces less steric hindrance than the bis(4-fluorophenyl)methyl group in 4l , which may improve solubility but reduce binding specificity.
- Hydrogen-Bonding Patterns: Sulfonamide derivatives like the target compound often form robust hydrogen-bonding networks (e.g., S=O···H–N interactions), a feature critical for crystallinity and biological activity. Graph-set analysis (as per Etter’s formalism) could reveal distinct motifs compared to non-sulfonamide analogs .
Physicochemical and Functional Properties
- Solubility: The nitro group and sulfonamide moiety likely render the compound sparingly soluble in nonpolar solvents, contrasting with the more lipophilic 4l .
- Thermal Stability : Nitroaromatic compounds generally exhibit moderate thermal stability, but the pyrazole ring may introduce decomposition pathways at elevated temperatures.
Biological Activity
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O4S |
| Molecular Weight | 310.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | CDDUBURWDSKXPN-UHFFFAOYSA-N |
The compound features a pyrazole ring, a nitro group, and a benzenesulfonamide moiety, which contribute to its unique reactivity and biological profile. The presence of the nitro group is particularly significant as it can influence the compound's interaction with biological targets.
Research indicates that this compound interacts with specific proteins through hydrogen bonding and hydrophobic interactions facilitated by its pyrazole structure. Molecular simulations suggest that this compound can effectively fit into the active sites of various enzymes, leading to their inhibition.
Antitumor Activity
Pyrazole derivatives, including this compound, have shown promising antitumor properties:
- Inhibition of Cancer Cell Lines: Studies have demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin has shown enhanced efficacy, particularly in resistant cancer subtypes .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It has been noted that certain pyrazole derivatives possess antifungal properties, outperforming traditional antifungals like miconazole in vitro . The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antifungal activity against pathogens such as Candida neoformans.
Case Studies
-
Study on Antitumor Activity:
- Objective: Evaluate the cytotoxic effects of pyrazole derivatives on breast cancer cells.
- Findings: Two specific pyrazoles exhibited superior cytotoxicity in MDA-MB-231 cells compared to doxorubicin alone. The study highlighted the potential for these compounds to serve as adjunct therapies in challenging cancer cases .
- Antifungal Efficacy Analysis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
